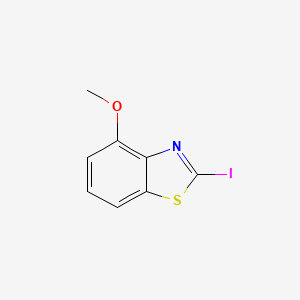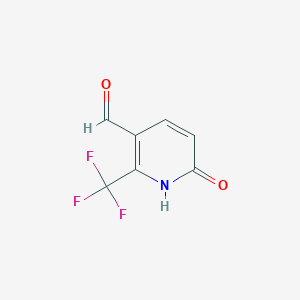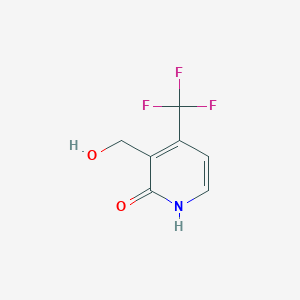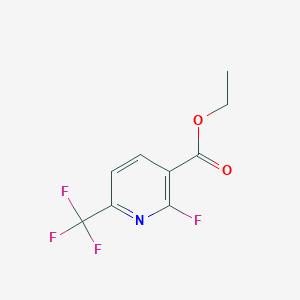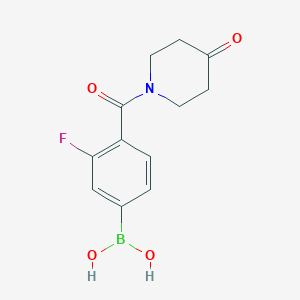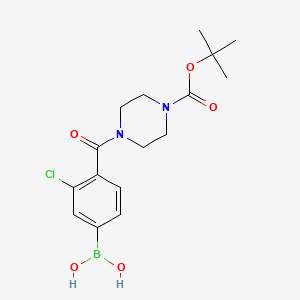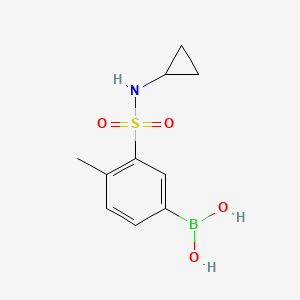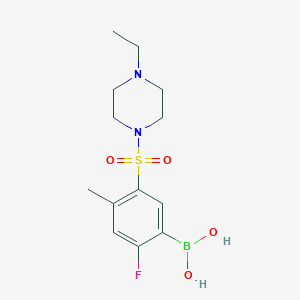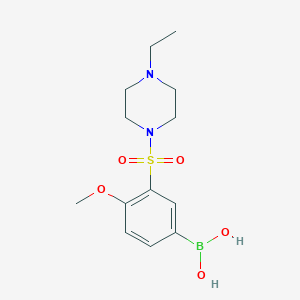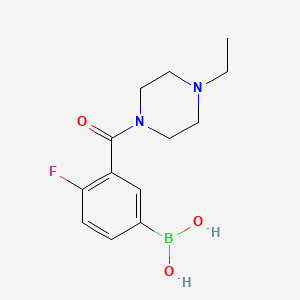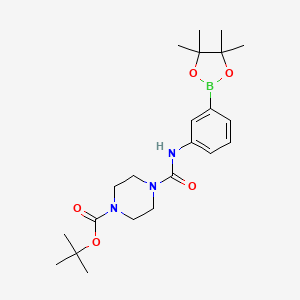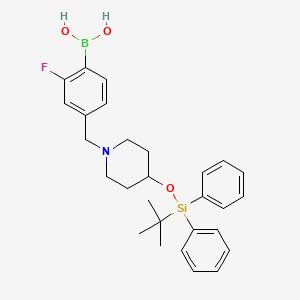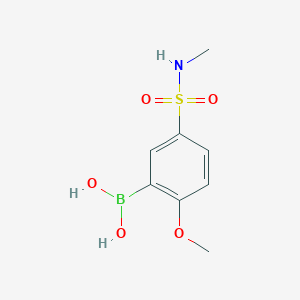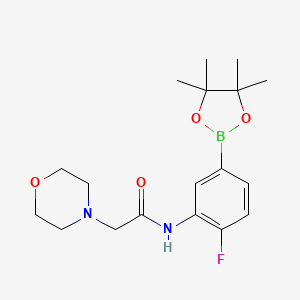
1-(2-Aminoethyl)-3-benzylurea hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)maleimide hydrochloride is a white crystalline powder . It can be prepared from tert-butyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylcarbamate . It may be used in the preparation of N-propionyl cysteaminylphenol-maleimide-dextran (NPCMD) and 4-nitrophenyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylcarbamate .
Molecular Structure Analysis
The empirical formula of 1-(2-Aminoethyl)maleimide hydrochloride is C6H9N2O2Cl . The molecular weight is 176.6 g/mol .Physical And Chemical Properties Analysis
1-(2-Aminoethyl)maleimide hydrochloride is a white crystalline powder . It has a molecular weight of 176.6 g/mol . The melting point is 166 °C .Scientific Research Applications
Structural and Tautomerism Studies
1-(2-Aminoethyl)-3-benzylurea hydrochloride is structurally related to compounds used in the study of tautomerism, protonation, and E/Z isomerism. For instance, 1-benzyl-4-nitroso-5-aminopyrazole and its hydrochloride have been investigated to understand these phenomena, revealing insights into the behavior of similar compounds in different solvents and solid states, as well as the formation of hydrogen bonds (Holschbach et al., 2003).
Chiral Solvating Agents (CSAs) for NMR Spectroscopy
Derivatives similar to 1-(2-Aminoethyl)-3-benzylurea hydrochloride have been used as chiral solvating agents (CSAs) in nuclear magnetic resonance (NMR) spectroscopy. These CSAs are crucial for enantiodiscrimination of derivatized amino acids, helping to differentiate NMR signals of enantiomeric substrates and providing insights into the stereochemical features of diastereomeric solvates (Recchimurzo et al., 2020).
Enzyme Inhibition and Docking Studies
Various derivatives have been synthesized and evaluated for their biological activities, including anti-oxidant properties and enzyme inhibiting activities. Docking studies suggest these molecules have potential as esterase and protease enzyme inhibitors, indicating their relevance in biochemical and pharmacological research (Raza et al., 2022).
Antimicrobial and Anticancer Activities
Some derivatives show promising antimicrobial and anticancer activities. For instance, N-substituted thiourea derivatives have exhibited significant antibacterial activities against various bacterial strains, indicating their potential in developing new antimicrobial agents. Furthermore, the structure-activity relationship of these compounds is crucial for understanding their biological effects and optimizing their therapeutic potential (Kalhor et al., 2014).
Synthesis and Characterization of Novel Derivatives
The synthesis and characterization of novel derivatives of 1-(2-Aminoethyl)-3-benzylurea hydrochloride are crucial for expanding its scientific research applications. Studies involving the synthesis of new compounds, their structural analysis, and the exploration of their biological activities contribute to the understanding of their potential uses in various scientific fields (Hussain et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1-(2-aminoethyl)-3-benzylurea;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c11-6-7-12-10(14)13-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H2,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIQXSWHFBHEMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-3-benzylurea hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

